Silodosin glucuronide sodium
Overview
Description
Silodosin glucuronide is an active metabolite of the α1A-adrenergic receptor antagonist silodosin. It is formed from silodosin by the UDP-glucuronosyltransferase (UGT) isoform UGT2B7.1 Silodosin glucuronide is toxic to rats with an LD50 value of 0.347 mg/kg.
Silodosin glucuronide sodium is an active metabolite of the α1A-adrenergic receptor antagonist silodosin. It is formed from silodosin by the UDP-glucuronosyltransferase (UGT) isoform UGT2B7.
Mechanism of Action
Target of Action
Silodosin glucuronide sodium is an active metabolite of the α1A-adrenergic receptor antagonist silodosin . The primary targets of this compound are the α1A-adrenergic receptors, which are primarily located in the human prostate, bladder base, bladder neck, and prostatic capsule . These receptors regulate smooth muscle tone in these tissues .
Mode of Action
This compound works by selectively antagonizing the α1A-adrenergic receptors . This selective antagonism leads to the relaxation of the smooth muscle in the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .
Biochemical Pathways
The major metabolic pathway of silodosin is O-glucuronidation at the primary hydroxyl group via UDP-glucuronosyltransferase-2B7 (UGT2B7) to generate silodosin glucuronide . This glucuronidation process is a key step in the metabolism of many drugs, leading to their inactivation and facilitating their excretion from the body .
Pharmacokinetics
The pharmacokinetics of silodosin and its main metabolites have been evaluated in adult male subjects with and without benign prostatic hyperplasia (BPH) after single and multiple administrations with doses ranging from 0.1 mg to 48 mg per day . The pharmacokinetics of silodosin is linear throughout this dose range . The exposure to the main metabolite in plasma, silodosin glucuronide, at steady-state is about 3-fold that of the parent substance . The elimination half-life of silodosin is 13.3 ± 8.07 hours .
Result of Action
The result of this compound’s action is the improvement of both storage (irritative) and voiding (obstructive) symptoms associated with benign prostatic hyperplasia . By relaxing the lower urinary tract, it alleviates bladder outlet obstruction and improves urinary symptoms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, food decreases Cmax by approximately 30%, increases tmax by approximately 1 hour, and has little effect on AUC . Furthermore, the presence of multiple basic groups in the molecule could neutralize the acidic activators, decrease the nucleophilicity of a hydroxy group via hydrogen bond, or even facilitate acyl migration side reactions . These factors can potentially influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40F3N3O10.Na/c1-17(36-8-12-44-21-5-2-3-6-22(21)46-16-31(32,33)34)13-18-14-19-7-10-37(23(19)20(15-18)28(35)41)9-4-11-45-30-26(40)24(38)25(39)27(47-30)29(42)43;/h2-3,5-6,14-15,17,24-27,30,36,38-40H,4,7-13,16H2,1H3,(H2,35,41)(H,42,43);/q;+1/p-1/t17-,24+,25+,26-,27+,30-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXDGVSHJRFUEJ-XNUWQVEGSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC3C(C(C(C(O3)C(=O)[O-])O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39F3N3NaO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635398 | |
Record name | Sodium 3-{7-carbamoyl-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indol-1-yl}propyl beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879292-24-7 | |
Record name | Sodium 3-{7-carbamoyl-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indol-1-yl}propyl beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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